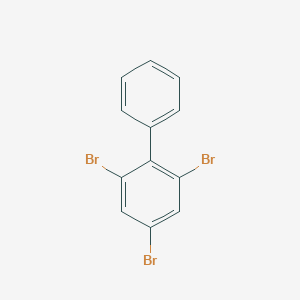

2,4,6-Tribromobiphenyl

Description

Structure

3D Structure

Properties

IUPAC Name |

1,3,5-tribromo-2-phenylbenzene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H7Br3/c13-9-6-10(14)12(11(15)7-9)8-4-2-1-3-5-8/h1-7H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YCLZBYQDXVJFII-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C2=C(C=C(C=C2Br)Br)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H7Br3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID5074767 | |

| Record name | PBB 030 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID5074767 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

390.90 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

59080-33-0 | |

| Record name | 2,4,6-Tribromobiphenyl | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0059080330 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | PBB 030 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID5074767 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2,4,6-TRIBROMOBIPHENYL | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/85FDB63694 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

2,4,6-Tribromobiphenyl chemical and physical properties

[1]

Executive Summary

2,4,6-Tribromobiphenyl (2,4,6-TBB) , designated as PBB 30 in the polybrominated biphenyl congener numbering system, is a halogenated aromatic scaffold of significant relevance in environmental toxicology and organic synthesis. While historically associated with flame retardant mixtures, its current utility in drug development lies in its role as a stable internal standard for lipophilic analyte quantification and as a mechanistic probe for Aryl Hydrocarbon Receptor (AhR) binding studies.

For the medicinal chemist, 2,4,6-TBB represents a sterically congested biaryl system. The bulky bromine atoms at the 2,6-positions force the biphenyl linkage into a twisted, non-planar conformation, preventing free rotation and creating a distinct orthogonal geometry. This structural rigidity makes it a valuable template for designing atropisomeric ligands or studying steric interference in metabolic pathways.

Part 1: Chemical Identity & Physicochemical Profile[2][3]

Nomenclature & Identification

-

IUPAC Name: 1,3,5-Tribromo-2-phenylbenzene[1]

-

CAS Registry Number: 59080-33-0[1]

-

Congener ID: PBB 30

-

Molecular Formula: C₁₂H₇Br₃[2]

-

Molecular Weight: 390.90 g/mol [1]

Physicochemical Constants

The following data represents validated experimental and predicted values suitable for calculating ADME parameters.

| Property | Value | Context/Notes |

| Physical State | White to off-white crystalline solid | Standard conditions |

| Melting Point | 64 – 66 °C | Sharp melting range indicates high purity |

| Boiling Point | 366.7 °C | Predicted at 760 mmHg; decomposes at high T |

| Density | 1.923 g/cm³ | High density due to heavy halogen content |

| Log Kow | 6.21 | Highly lipophilic; bioaccumulative potential |

| Water Solubility | < 0.01 mg/L (Insoluble) | Hydrophobic; requires organic co-solvent |

| Solubility (Organic) | Soluble in DCM, Hexane, Toluene | Suitable for liquid-liquid extraction (LLE) |

Part 2: Synthesis & Production Protocols

For research and drug development applications requiring high isomeric purity (>98%), the Suzuki-Miyaura Cross-Coupling is the preferred method over classical radical arylation (Gomberg-Bachmann), which suffers from low yields and regioselectivity issues.

Method A: Suzuki-Miyaura Cross-Coupling (Preferred)

This protocol utilizes a palladium-catalyzed coupling between a phenylboronic acid and a sterically hindered tribromo-iodobenzene.[1]

Reaction Scheme: 2,4,6-Tribromo-1-iodobenzene + Phenylboronic acid → this compound

Reagents:

-

Substrate: 2,4,6-Tribromo-1-iodobenzene (1.0 eq)

-

Coupling Partner: Phenylboronic acid (1.2 eq)

-

Catalyst: Pd(PPh₃)₄ (5 mol%)

-

Base: Na₂CO₃ (2.0 M aqueous solution, 3.0 eq)

-

Solvent: Toluene/Ethanol (4:1 ratio)

Step-by-Step Protocol:

-

Inert Atmosphere: Flame-dry a 3-neck round-bottom flask and purge with Argon for 15 minutes.

-

Dissolution: Add 2,4,6-Tribromo-1-iodobenzene (10 mmol) and Phenylboronic acid (12 mmol) to the flask. Dissolve in degassed Toluene (40 mL) and Ethanol (10 mL).

-

Activation: Add the Pd(PPh₃)₄ catalyst (0.5 mmol) rapidly against a counter-flow of Argon. Stir for 5 minutes until the solution turns yellow/orange.

-

Basification: Add degassed 2.0 M Na₂CO₃ (15 mL) via syringe.

-

Reflux: Heat the mixture to vigorous reflux (approx. 90°C) for 12–16 hours. Monitor reaction progress via TLC (Hexane eluent); the starting iodide (Rf ~0.6) should disappear.

-

Workup: Cool to room temperature. Filter through a Celite pad to remove Palladium black. Dilute filtrate with Ethyl Acetate (50 mL) and wash with water (2 x 30 mL) and brine (1 x 30 mL).

-

Purification: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate in vacuo. Recrystallize the crude solid from hot Ethanol to yield white needles.

Method B: Gomberg-Bachmann Arylation (Classical)

Note: This method is cited for historical context or when boronic acids are unavailable. It relies on the homolytic aromatic substitution of benzene.

Protocol Summary:

-

Diazotize 2,4,6-tribromoaniline using sodium nitrite and HCl at 0–5°C.

-

Add the cold diazonium salt solution dropwise to a mixture of Benzene (excess) and 10% NaOH.

-

The aryl radical generated in situ attacks the benzene ring.

-

Yield Warning: Yields are typically low (<40%) due to side reactions (azo coupling, tar formation).

Part 3: Analytical Characterization[2][3]

Nuclear Magnetic Resonance (NMR)

The symmetry of the 2,4,6-substituted ring provides a distinct diagnostic signal.

-

¹H NMR (400 MHz, CDCl₃):

-

δ 7.78 ppm (s, 2H): Represents the protons at positions 3 and 5 on the tribromo-ring. The singlet arises because these protons are chemically equivalent and isolated from coupling partners by the bromine atoms.

-

δ 7.35 – 7.50 ppm (m, 5H): Represents the protons on the unsubstituted phenyl ring (positions 2', 3', 4', 5', 6').

-

-

Interpretation: The lack of splitting for the 7.78 ppm signal is the primary confirmation of the symmetric 2,4,6-substitution pattern.

Mass Spectrometry (GC-MS)[2][3][7]

-

Ionization: Electron Impact (EI, 70 eV).

-

Molecular Ion (M⁺): The cluster appears at m/z 388, 390, 392, 394 .

-

Isotope Pattern: The presence of three bromine atoms creates a characteristic "tetrad" pattern with intensities approx 1 : 3 : 3 : 1 .

-

Fragmentation:

-

M - Br: Loss of one bromine atom (m/z ~311 cluster).

-

M - 2Br: Loss of two bromines (m/z ~232 cluster).

-

m/z 152: Biphenyl radical cation (characteristic of the core skeleton).

-

Part 4: Biological & Toxicological Context

Aryl Hydrocarbon Receptor (AhR) Activation

Like many planar and near-planar halogenated aromatics, 2,4,6-TBB interacts with the AhR, a cytosolic transcription factor. However, the ortho-substitution (2,6-Br) induces a twist angle of ~90° between the rings.

-

Mechanism: This non-planar conformation significantly reduces its affinity for the AhR compared to coplanar congeners (like 3,3',4,4'-TBB).

-

Implication: In drug screening, 2,4,6-TBB serves as a negative control or low-affinity ligand to distinguish between conformation-dependent toxicity pathways.

Safety & Handling

-

Hazard: PBBs are persistent organic pollutants (POPs). Suspected carcinogen and endocrine disruptor.

-

PPE: Nitrile gloves (double-gloving recommended), lab coat, and P100 respiratory protection if handling powder.

-

Disposal: Must be disposed of as halogenated organic waste. Do not release into drains.

Part 5: Visualizations

Figure 1: Synthesis Workflow (Suzuki Coupling)

Caption: Optimized Suzuki-Miyaura coupling pathway for the regioselective synthesis of this compound.

Figure 2: Analytical Identification Logic

Caption: Multi-modal analytical decision tree for confirming the identity of 2,4,6-TBB in complex matrices.

References

-

Agency for Toxic Substances and Disease Registry (ATSDR). (2004). Toxicological Profile for Polybrominated Biphenyls (PBBs). Centers for Disease Control and Prevention. Retrieved from [Link]

-

Pratsch, G., et al. (2012).[3] The Gomberg-Bachmann Reaction for the Arylation of Anilines.[4][5][3] Chemistry – A European Journal. Retrieved from [Link]

-

Toxin and Toxin Target Database (T3DB). (2024). This compound Entry T3D1963. Retrieved from [Link]

-

National Institute of Standards and Technology (NIST). (2023). Mass Spectral Library: Brominated Biphenyls. Retrieved from [Link]

Sources

- 1. QSPR Modeling of Bioconcentration Factors of Nonionic Organic Compounds - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Polybrominated biphenyls (EHC 152, 1994) [inchem.org]

- 3. The Gomberg-Bachmann reaction for the arylation of anilines with aryl diazotates - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. Gomberg–Bachmann reaction - Wikipedia [en.wikipedia.org]

Technical Whitepaper: Synthesis and Production of 2,4,6-Tribromobiphenyl

Executive Summary & Safety Architecture

2,4,6-Tribromobiphenyl (CAS 59080-33-0) is a specific congener within the polybrominated biphenyl (PBB) class, primarily utilized today as an analytical reference standard for environmental monitoring and toxicological research. As a halogenated aromatic hydrocarbon, it shares the persistent, bioaccumulative, and toxic (PBT) characteristics of the broader PBB family.

Operational Safety Directive: The synthesis described herein involves the handling of carcinogenic solvents (Benzene) , volatile nitrites , and halogenated aromatics .

-

Engineering Controls: All operations must be conducted within a certified Class II fume hood or a glovebox under an inert atmosphere (Argon/Nitrogen).

-

PPE Standards: Double nitrile gloves, chemical splash goggles, and a lab coat are mandatory. A NIOSH-approved respirator with organic vapor cartridges is recommended during workup.

-

Waste Management: All waste streams (aqueous and organic) must be segregated as halogenated hazardous waste. PBBs are persistent organic pollutants; zero discharge to the environment is the operational baseline.

Strategic Chemical Analysis

The synthesis of sterically crowded biaryls like this compound presents a challenge due to the ortho-substitution pattern, which inhibits planar conformation and hinders standard coupling efficiencies.

Two primary pathways exist:

-

Classical Homolytic Arylation (Gomberg-Bachmann): Utilizes 2,4,6-tribromoaniline as a precursor. This method relies on the in-situ generation of aryl radicals. While atom-economical regarding metal catalysts, it often suffers from lower yields due to side reactions like protodeamination.

-

Modern Organometallic Coupling (Suzuki-Miyaura): Involves the coupling of 2,4,6-tribromo-1-iodobenzene with phenylboronic acid. This offers higher specificity but requires expensive catalysts and multi-step precursor synthesis.

This guide details the Homolytic Arylation pathway using Pentyl Nitrite , as it allows for a direct, metal-free conversion from the readily available aniline precursor, a method validated in classical physical-organic chemistry literature [1].

Mechanistic Pathway: Homolytic Arylation

The reaction proceeds via the in situ diazotization of 2,4,6-tribromoaniline followed by homolytic dediazoniation. The resulting 2,4,6-tribromophenyl radical attacks the solvent (benzene) to form the biaryl bond.

Mechanistic Logic (DOT Visualization)

Figure 1: The Gomberg-Bachmann homolytic arylation pathway involves diazotization, nitrogen extrusion, and radical attack on the benzene ring.[1]

Experimental Protocol

Objective: Synthesis of this compound via reaction of 2,4,6-tribromoaniline with pentyl nitrite in benzene.

Reagents & Materials

| Reagent | Purity | Role | Hazard Note |

| 2,4,6-Tribromoaniline | >98% | Substrate | Irritant, Toxic |

| Pentyl Nitrite | >95% | Diazotizing Agent | Flammable, Vasodilator |

| Benzene | Anhydrous | Solvent/Reactant | Carcinogen , Flammable |

| Ethanol | Absolute | Recrystallization | Flammable |

Step-by-Step Methodology

1. Reaction Setup:

-

Equip a 250 mL three-necked round-bottom flask with a reflux condenser, a pressure-equalizing addition funnel, and a magnetic stir bar.

-

Connect the top of the condenser to a nitrogen bubbler to monitor gas evolution (

). -

Place the apparatus in a temperature-controlled oil bath (initially at room temperature).

2. Dissolution:

-

Charge the flask with 2,4,6-Tribromoaniline (3.3 g, 10 mmol) .

-

Add Benzene (50 mL) . Note: Benzene acts as both the solvent and the reactant. The large excess drives the equilibrium toward the biaryl product and minimizes polymerization of the diazonium species.

-

Stir until the aniline is fully dissolved or suspended.

3. Addition and Heating:

-

Heat the oil bath to 80°C (Benzene reflux temperature).

-

Add Pentyl Nitrite (1.5 eq, 1.75 g) dropwise via the addition funnel over 20 minutes.

-

Observation: Evolution of nitrogen gas will be observed as bubbling. The solution will darken as the reaction proceeds.

-

Maintain reflux for 2–4 hours until gas evolution ceases, indicating the completion of dediazoniation.

4. Workup:

-

Cool the reaction mixture to room temperature.

-

Remove the excess benzene and pentyl alcohol (byproduct) under reduced pressure using a rotary evaporator. Caution: The distillate contains benzene; handle in a dedicated hazardous waste line.

-

The residue is a dark, semi-solid mass containing the crude product and side products (e.g., protodeaminated 1,3,5-tribromobenzene).

5. Purification:

-

Dissolve the crude residue in a minimum amount of hot Ethanol .

-

Perform hot filtration if insoluble tars are present.

-

Allow the solution to cool slowly to 4°C to induce crystallization.

-

Collect the crystals via vacuum filtration.

-

Optional: If high purity is required for analytical standards, sublimation or column chromatography (Silica gel, Hexane eluent) is recommended to remove trace isomers.

Process Workflow (DOT Visualization)

Figure 2: Operational workflow for the synthesis, emphasizing the critical purification step to isolate the target congener.

Characterization & Validation

To ensure the integrity of the synthesized material, the following analytical parameters must be verified.

| Parameter | Expected Value/Range | Method |

| Physical State | White to off-white needles | Visual |

| Melting Point | 156–157°C [1] | Capillary MP |

| Mass Spectrometry | Molecular ion peaks at m/z 388, 390, 392, 394 | GC-MS (EI) |

| Isotope Pattern | Characteristic tribromo pattern (1:3:3:1) | MS Analysis |

| Purity | >98% | HPLC/GC-FID |

Technical Insight:

The mass spectrum is diagnostic. Due to the three bromine atoms (

References

-

Bolton, R., & Sandall, J. P. B. (1978). Homolytic pathways to aromatic bromo-compounds. Journal of the Chemical Society, Perkin Transactions 2. Royal Holloway, University of London. Link

-

Gomberg, M., & Bachmann, W. E. (1924).[2][1] The Synthesis of Biaryl Compounds by Means of the Diazo Reaction. Journal of the American Chemical Society, 46(10), 2339–2343.[1] Link

-

PubChem. (n.d.). 2,4',6-Tribromobiphenyl Compound Summary. National Center for Biotechnology Information. Link

-

Agency for Toxic Substances and Disease Registry (ATSDR). (2004). Toxicological Profile for Polybrominated Biphenyls. Centers for Disease Control and Prevention. Link

Sources

Structural Dynamics and Synthetic Architectures of 2,4,6-Tribromobiphenyl

A Technical Guide for Medicinal Chemistry and Environmental Applications

Executive Summary

2,4,6-Tribromobiphenyl (PBB-30) represents a distinct class of polybrominated biphenyls (PBBs) characterized by extreme steric congestion at the inter-ring bond. Unlike planar biphenyls, the ortho-substitution pattern of this congener forces the aromatic rings into a nearly orthogonal conformation, creating unique pharmacological and physicochemical profiles. This guide addresses the structural elucidation, regioselective synthesis, and analytical validation of this compound, tailored for researchers requiring high-purity standards for metabolic or toxicological assays.

Part 1: Structural Analysis & IUPAC Nomenclature[1]

IUPAC Name: 2,4,6-Tribromo-1,1'-biphenyl CAS Registry Number: 59080-33-0 Molecular Formula: C₁₂H₇Br₃ Molecular Weight: 390.90 g/mol [1]

1.1 Conformational Orthogonality

The defining feature of this compound is the steric repulsion between the bulky bromine atoms at positions 2 and 6 and the ortho-hydrogens (H-2', H-6') of the unsubstituted phenyl ring.

-

Steric Inhibition of Resonance: The van der Waals radius of Bromine (1.85 Å) prevents the two phenyl rings from achieving coplanarity.

-

Dihedral Angle: Crystallographic data and DFT calculations suggest a dihedral twist angle (

) approaching 90° (85°–89° in solution). This orthogonality decouples the -

Atropisomerism: While the barrier to rotation is high, it is generally insufficient to isolate stable enantiomers at room temperature without additional substitution on the prime ring, though the molecule exists as a racemate of transient helical chiral conformers.

Figure 1: Structural causality of the orthogonal conformation in this compound.

Part 2: Regioselective Synthesis Strategies

Direct bromination of biphenyl is not recommended for synthesizing this specific isomer. Electrophilic aromatic substitution is directed by the phenyl group (ortho/para director), leading predominantly to 4,4'-dibromobiphenyl or 2,4,4'-tribromobiphenyl mixtures.

To achieve the precise 2,4,6-substitution pattern, a Suzuki-Miyaura Cross-Coupling approach utilizing a chemoselective dihalo-precursor is required.

2.1 The Chemoselective Protocol

Objective: Couple a 2,4,6-tribromo moiety with a phenyl ring without scrambling the halogen positions. Key Reagent: 2,4,6-Tribromo-1-iodobenzene. Rationale: The C–I bond is significantly weaker (bond dissociation energy ~65 kcal/mol) than the C–Br bond (~81 kcal/mol). Palladium(0) catalysts will undergo oxidative addition selectively at the iodide position, leaving the three bromine atoms intact.

Reaction Scheme:

2.2 Step-by-Step Methodology

| Parameter | Specification | Rationale |

| Precursor | 2,4,6-Tribromo-1-iodobenzene | Ensures coupling occurs only at C1. |

| Boronic Acid | Phenylboronic acid (1.2 eq) | Excess ensures complete consumption of the halide. |

| Catalyst | Pd(PPh₃)₄ (3-5 mol%) | Tetrakis(triphenylphosphine)palladium(0) is standard for aryl-aryl coupling. |

| Base | Na₂CO₃ (2M aqueous) | Activates the boronic acid to the boronate species. |

| Solvent | DME/Water or Toluene/Ethanol/Water | Biphasic system required for inorganic base solubility. |

| Temperature | 85–90°C (Reflux) | Required to overcome steric hindrance at the oxidative addition step. |

Experimental Workflow:

-

Degassing: Charge a reaction flask with 2,4,6-tribromo-1-iodobenzene (1.0 eq), Phenylboronic acid (1.2 eq), and Pd(PPh₃)₄ (0.05 eq). Evacuate and backfill with Argon (3 cycles) to prevent homocoupling or oxidation.

-

Solvation: Add degassed Toluene and Ethanol (4:1 ratio).

-

Activation: Add degassed 2M Na₂CO₃ solution.

-

Reflux: Heat to 90°C with vigorous stirring for 12–16 hours. Monitor via TLC (Hexanes eluent).

-

Workup: Cool to RT. Partition between water and ethyl acetate. Wash organic layer with brine. Dry over MgSO₄.

-

Purification: Flash column chromatography (SiO₂). Elute with 100% Hexanes. The product elutes early due to high lipophilicity and lack of polar functional groups.

Figure 2: Chemoselective Suzuki coupling pathway exploiting halogen bond strength differentials.

Part 3: Physicochemical Properties & Pharmacokinetics

For drug development professionals, this scaffold serves as a model for high-logP, metabolically resistant pharmacophores.

| Property | Value | Implication for Drug Design |

| LogP (Predicted) | ~5.9 | High lipophilicity; likely to sequester in adipose tissue; poor aqueous solubility. |

| Metabolic Stability | High | The 2,4,6-substitution blocks the most reactive sites on Ring A. Steric twist hinders CYP450 approach to the bridge. |

| Rotatable Bonds | 1 | Technically rotatable, but restricted. Low entropic penalty upon binding to hydrophobic pockets. |

| H-Bond Donors | 0 | Strictly hydrophobic interactions (Pi-stacking, Van der Waals). |

Part 4: Analytical Characterization Protocols

To validate the synthesis, the following spectroscopic signatures must be confirmed.

4.1 Nuclear Magnetic Resonance (NMR)

The symmetry of the 2,4,6-tribromo ring simplifies the spectrum significantly.

-

¹H NMR (400 MHz, CDCl₃):

- 7.75 ppm (s, 2H): Represents H-3 and H-5 on the tribromo ring. They are chemically equivalent due to the C2 axis of symmetry passing through C1-C4. Note: This singlet is the diagnostic peak.

- 7.40 – 7.50 ppm (m, 3H): Represents H-3', H-4', H-5' (meta/para on phenyl ring).

- 7.20 – 7.25 ppm (m, 2H): Represents H-2', H-6' (ortho on phenyl ring). These are shielded relative to standard biphenyl ortho protons due to the orthogonal ring current shielding effect from the tribromo ring.

-

¹³C NMR (100 MHz, CDCl₃):

-

Expect distinct signals for C-Br carbons (quaternary) and the ipso-carbons. The high symmetry of Ring A results in fewer peaks than carbon count suggests (C2/C6 equivalent, C3/C5 equivalent).

-

4.2 Mass Spectrometry (GC-MS)

-

Molecular Ion:

(dominates). -

Isotope Pattern: The presence of three bromine atoms creates a distinct "quartet-like" cluster (

,

References

-

National Center for Biotechnology Information (2026). PubChem Compound Summary for CID 154389, 2,4',6-Tribromobiphenyl. (Note: PubChem indexing varies by isomer; verify CAS 59080-33-0). Retrieved from [Link]

-

Miyaura, N., & Suzuki, A. (1995). Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds. Chemical Reviews, 95(7), 2457-2483. (Foundational protocol for Suzuki coupling). Retrieved from [Link]

-

Guljas, A., et al. (2020). Steric effects in the Suzuki–Miyaura cross-coupling of haloarenes. (Contextual reference for hindered couplings). Retrieved from [Link]

Sources

CAS number 59080-33-0 physical characteristics

CAS Number 59080-33-0: 2,4,6-Tribromobiphenyl Physical Characteristics & Analytical Profile [1][2]

Part 1: Executive Summary

Identity & Significance CAS number 59080-33-0 corresponds to This compound (PBB-30), a polybrominated biphenyl (PBB) congener.[1] Historically utilized as a flame retardant, its current primary relevance in the pharmaceutical and research sectors is as a Certified Reference Material (CRM) for toxicological screening and impurity profiling.

For drug development professionals, this compound serves two critical functions:

-

Toxicological Probe: It acts as a specific ligand for the Aryl Hydrocarbon Receptor (AhR), useful in studying CYP450 induction (specifically CYP1A1/1A2) during ADME-Tox screening.

-

Impurity Standard: Due to its persistence and lipophilicity, it is monitored as an environmental contaminant that can leach into pharmaceutical supply chains (e.g., via contaminated solvents or packaging materials).

Part 2: Physicochemical Profile

The following data aggregates experimental values and predictive models suitable for establishing quality control specifications.

Table 1: Core Physical Characteristics

| Property | Value / Range | Condition / Note |

| Chemical Name | This compound | IUPAC |

| Molecular Formula | C₁₂H₇Br₃ | - |

| Molecular Weight | 390.90 g/mol | - |

| Physical State | Solid (Crystalline) | White to off-white needles/prisms |

| Melting Point | 64.0 – 66.0 °C | Sharp transition; purity dependent |

| Boiling Point | ~367 °C | At 760 mmHg (Decomposes near BP) |

| Density | 1.923 g/cm³ | Predicted |

| LogP (Octanol/Water) | 5.90 – 6.02 | Highly Lipophilic |

| Vapor Pressure | 4.6 × 10⁻⁶ mmHg | At 25°C (Low volatility) |

| Refractive Index | 1.647 | Predicted |

Solubility & Stability[3][6]

-

Water Solubility: Negligible (< 0.1 mg/L). Hydrophobic nature requires organic co-solvents for biological assays.

-

Organic Solubility: Highly soluble in non-polar solvents (Hexane, Isooctane, Dichloromethane). Moderately soluble in DMSO (requires sonication).

-

Stability: Chemically stable under ambient conditions.[3][4] Resistant to hydrolysis. Photolytically unstable; degrades under UV light (de-bromination).

Part 3: Structural & Spectral Characterization

Molecular Geometry

The molecule features a biphenyl core with three bromine atoms substituted on one ring at the ortho (2, 6) and para (4) positions.[5][6] The bulky ortho-bromines induce a significant twist angle between the two phenyl rings (~90°), preventing coplanarity. This steric hindrance reduces conjugation compared to non-substituted biphenyls, affecting its UV absorption and biological binding affinity.

Mass Spectrometry (GC-MS) Signature

In Electron Impact (EI) ionization, this compound displays a distinctive isotope pattern due to the three bromine atoms (

-

Molecular Ion (

): Cluster centered at m/z 390, 392, 394, 396. -

Pattern Intensity: Approximately 1:3:3:1 ratio, diagnostic for Br₃ species.

-

Fragmentation: Sequential loss of bromine atoms (

,

Part 4: Toxicological Mechanism (AhR Pathway)

In drug safety evaluation, this compound is used to assess the potential for receptor-mediated toxicity. It functions as an agonist for the Aryl Hydrocarbon Receptor (AhR), leading to the induction of xenobiotic-metabolizing enzymes.[5]

Figure 1: Mechanism of Action. The compound binds cytosolic AhR, translocates to the nucleus, and induces CYP450 expression, serving as a model for halogenated aromatic toxicity.

Part 5: Analytical Protocol (GC-MS)

Objective: Quantification of this compound in complex matrices (e.g., lipid-rich tissue or pharmaceutical formulations).

Workflow

Figure 2: Standardized extraction and analysis workflow for lipophilic brominated compounds.[5]

Instrument Parameters (Agilent 5977B/Intuvo 9000 equivalent)

-

Column: DB-5ms UI (30 m × 0.25 mm, 0.25 µm film).

-

Carrier Gas: Helium @ 1.0 mL/min (Constant Flow).

-

Inlet: Splitless mode @ 280 °C.

-

Oven Program:

-

Start at 100 °C (hold 1 min).

-

Ramp 20 °C/min to 250 °C.

-

Ramp 5 °C/min to 300 °C (hold 5 min).

-

-

Detection: MS Source @ 230 °C, Quad @ 150 °C.

-

SIM Ions: Monitor m/z 390, 392, 394 (Quant), 311, 313 (Qual).

Part 6: Handling & Safety

-

Hazard Classification: Carcinogen Category 2A (Probable); Aquatic Toxicity (Chronic).

-

PPE: Nitrile gloves (double-gloving recommended due to lipophilicity), safety goggles, and N95/P100 respirator if handling powder.

-

Containment: All weighing and solution preparation must occur within a certified fume hood.

-

Disposal: High-temperature incineration. Do not release into drains; compound is persistent and bioaccumulative.

References

-

AccuStandard. (2024).[4] Certificate of Analysis: this compound (Cat# B-030N). Retrieved from

-

National Center for Biotechnology Information. (2024). PubChem Compound Summary for CID 154389, 2,4',6-Tribromobiphenyl. Retrieved from

-

ChemicalBook. (2024).[4] this compound Chemical Properties and Safety. Retrieved from

-

Agilent Technologies. (2020). Rapid Analysis of Polybrominated Biphenyls (PBBs) using GC/MS. Retrieved from

-

ECHEMI. (2024).[4] this compound Basic Attributes and Physical Data. Retrieved from

Sources

- 1. This compound | 59080-33-0 [chemicalbook.com]

- 2. This compound | 59080-33-0 [chemicalbook.com]

- 3. 2-Nitro-5-(2-chloro-4-(trifluoromethyl)phenoxy)benzoic acid(50594-66-6)MSDS Melting Point Boiling Density Storage Transport [m.chemicalbook.com]

- 4. carlroth.com:443 [carlroth.com:443]

- 5. 2,4',6-Tribromobiphenyl | C12H7Br3 | CID 154389 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. agilent.com [agilent.com]

Biotransformation and Metabolism of 2,4,6-Tribromobiphenyl (PBB 30) in Mammals

[1]

Executive Summary

This technical guide details the metabolic fate of 2,4,6-Tribromobiphenyl (PBB 30), a lower-brominated congener of the polybrominated biphenyl (PBB) class. Unlike its persistent, highly brominated counterparts (e.g., PBB 153), 2,4,6-TBB undergoes rapid biotransformation in mammalian hepatic systems. This guide elucidates the structural determinants driving its metabolism, the specific cytochrome P450 (CYP) isozymes involved, and the downstream Phase II conjugation pathways.[1] It provides validated experimental protocols for researchers investigating the toxicokinetics of non-coplanar halogenated aromatics.[1]

Part 1: Chemical Identity & Structural Determinants[2][3]

The metabolic trajectory of 2,4,6-TBB is dictated by its steric configuration. Understanding this structure-activity relationship (SAR) is a prerequisite for predicting its enzymatic interactions.[1]

Structural Configuration

-

IUPAC Name: 2,4,6-Tribromo-1,1'-biphenyl

-

Congener Number: PBB 30

-

Substitution Pattern: The molecule features a tris-substituted ring (Ring A) with bromine atoms at positions 2, 4, and 6, and an unsubstituted phenyl ring (Ring B).

Steric Hindrance and Non-Coplanarity

The presence of bromine atoms at the ortho positions (2 and 6) creates significant steric repulsion against the hydrogen atoms of the adjacent ring.[1]

-

Consequence: The two phenyl rings are forced into a non-planar (perpendicular) conformation.[1]

-

Receptor Implication: Unlike coplanar PBBs/PCBs, 2,4,6-TBB cannot assume the flat architecture required to bind the Aryl Hydrocarbon Receptor (AhR). Therefore, it does not significantly induce CYP1A enzymes.[1] Instead, it acts via the Constitutive Androstane Receptor (CAR), inducing CYP2B subfamily enzymes (Phenobarbital-like induction).[1]

Part 2: Phase I Biotransformation (Oxidative)[2]

The primary clearance mechanism for 2,4,6-TBB is hepatic oxidative metabolism. Due to the high electron-withdrawing nature of the bromines on Ring A, oxidation preferentially occurs on the electron-rich, unsubstituted Ring B.

Metabolic Pathway Mechanism[2]

-

Enzymatic Attack: The CYP2B enzymes attack the unsubstituted ring (Ring B).[1]

-

Arene Oxide Formation: The reaction likely proceeds via a 3,4-arene oxide intermediate.[1]

-

Rearrangement to Phenols: The unstable epoxide rearranges (via the NIH shift) to form hydroxylated metabolites.

Enzymatic Specificity[2]

-

Primary Catalyst: CYP2B1 (rat) / CYP2B6 (human).[1]

-

Kinetics: Metabolism is rapid.[1] The presence of adjacent unsubstituted carbon atoms on Ring B facilitates fast enzymatic turnover, unlike PBB 153 which lacks adjacent open sites and persists for years.[1]

Visualization of Metabolic Pathway

The following diagram illustrates the conversion of 2,4,6-TBB through Phase I and Phase II metabolism.

Caption: Figure 1. Biotransformation pathway of 2,4,6-TBB showing CYP2B-mediated hydroxylation followed by glucuronidation.

Part 3: Phase II Conjugation & Excretion[2]

Following hydroxylation, the lipophilic metabolites are converted into polar conjugates to facilitate excretion.[1]

Conjugation Reactions

-

Glucuronidation: The hydroxyl group at the 4' position serves as a substrate for UDP-glucuronosyltransferases (UGTs).[1] This is the dominant Phase II pathway.[1]

-

Sulfation: Sulfotransferases (SULTs) may also conjugate the phenol, though this is typically secondary to glucuronidation for bulky halogenated phenols.[1]

Excretion Routes

-

Biliary/Fecal: Larger glucuronide conjugates are actively transported into the bile by MRP2 (Multidrug Resistance-associated Protein 2) and eliminated via feces.[1]

-

Urinary: Unlike highly brominated PBBs, the more polar, lower molecular weight metabolites of 2,4,6-TBB have a higher threshold for urinary excretion.

Part 4: Experimental Protocols (Self-Validating)

This section details a validated workflow for assessing 2,4,6-TBB metabolism using liver microsomes. This protocol includes internal validation steps to ensure data integrity.[1]

In Vitro Microsomal Stability Assay

Objective: Determine the intrinsic clearance (

Reagents:

-

Pooled Liver Microsomes (Human or Rat) (20 mg/mL protein).[1]

-

NADPH Regenerating System (1.3 mM NADP+, 3.3 mM glucose-6-phosphate, 3.3 mM MgCl2, 0.4 U/mL G6PD).

-

Test Compound: 2,4,6-TBB (dissolved in DMSO; final concentration < 0.1%).

-

Internal Standard (IS):

C

Protocol Steps:

-

Pre-incubation: Thaw microsomes on ice. Dilute to 0.5 mg/mL in 100 mM Potassium Phosphate buffer (pH 7.4). Add 2,4,6-TBB (final conc. 1 µM).[1] Pre-incubate at 37°C for 5 minutes.

-

Initiation: Add NADPH regenerating system to start the reaction.[1]

-

Sampling: At

minutes, remove 100 µL aliquots. -

Quenching: Immediately transfer aliquot into 100 µL ice-cold acetonitrile containing the Internal Standard. This precipitates proteins and stops metabolism.[1]

-

Validation Check: Include a "No-NADPH" control and a "Heat-Inactivated Microsome" control. If loss of parent is observed in these controls, the degradation is non-enzymatic (invalid).

-

Centrifugation: Spin at 10,000 x g for 10 min to pellet protein. Collect supernatant.

Analytical Detection (GC-MS/MS)

Because hydroxylated metabolites are polar and thermally labile, derivatization is mandatory for Gas Chromatography analysis.[1]

Derivatization Protocol (Silylation):

-

Evaporate the supernatant from Step 4.6 to dryness under Nitrogen.[1]

-

Reconstitute in 50 µL MSTFA (N-Methyl-N-(trimethylsilyl)trifluoroacetamide) + 1% TMCS.

-

Incubate at 60°C for 30 minutes. This converts phenolic -OH groups to trimethylsilyl (TMS) ethers.[1]

-

Inject 1 µL into GC-MS.

Data Analysis Table:

| Parameter | 2,4,6-TBB (Parent) | 4'-OH-2,4,6-TBB (Metabolite) |

| GC Retention Time | Early Elution | Late Elution (as TMS derivative) |

| Key Mass Fragments (EI) | Molecular Ion ( | |

| Quantification | Depletion over time | Formation over time |

Analytical Workflow Diagram

Caption: Figure 2. Analytical workflow for the extraction and derivatization of PBB metabolites.

Part 5: Toxicological Implications[2][4]

Bioactivation vs. Detoxification[2]

-

Detoxification: Hydroxylation and subsequent conjugation generally reduce the lipophilicity of 2,4,6-TBB, preventing the long-term adipose tissue retention seen with PBB 153.

-

Potential Bioactivation: Hydroxylated PBBs (OH-PBBs) have been shown to structurally resemble thyroid hormones (Thyroxine, T4).[1]

Induction Profile

Chronic exposure to 2,4,6-TBB results in liver hypertrophy and proliferation of the Smooth Endoplasmic Reticulum (SER), characteristic of Phenobarbital-type induction . This leads to auto-induction, where the compound accelerates its own metabolism over time.[1]

References

-

Safe, S. (1984).[1] Polychlorinated biphenyls (PCBs) and polybrominated biphenyls (PBBs): biochemistry, toxicology, and mechanism of action.[1] CRC Critical Reviews in Toxicology, 13(4), 319-395. [Link]

-

Mills, R. A., Millis, C. D., Dannan, G. A., Guengerich, F. P., & Aust, S. D. (1985). Studies on the structure-activity relationships for the metabolism of polybrominated biphenyls by rat liver microsomes.[1][3] Toxicology and Applied Pharmacology, 78(1), 96-104.[1] [Link]

-

Hakk, H., & Letcher, R. J. (2003).[1] Metabolism in the toxicokinetics and fate of brominated flame retardants—a review. Environment International, 29(6), 801-828. [Link]

-

Yamaguchi, Y., Kawano, M., & Tatsukawa, R. (1986). Tissue distribution and excretion of 2,4,6-tribromophenyl and 2,4,6-tribromophenyl allyl ether in rats. Archives of Environmental Contamination and Toxicology, 15, 235-243. [Link]

Sources

- 1. 2,4',6-Tribromobiphenyl | C12H7Br3 | CID 154389 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. Biotransformation of 2,4,6-tris(2,4,6-tribromophenoxy)-1,3,5-triazine (TTBP-TAZ) can contribute to high levels of 2,4,6-tribromophenol (2,4,6-TBP) in humans - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Cytochrome P-450-mediated metabolism of biphenyl and the 4-halobiphenyls - PubMed [pubmed.ncbi.nlm.nih.gov]

Methodological & Application

Quantification of 2,4,6-Tribromobiphenyl in sediment and soil samples

Application Note: High-Precision Quantification of 2,4,6-Tribromobiphenyl (PBB 30) in Sediment and Soil

Executive Summary

This compound (PBB 30) is a lower-brominated congener of the polybrominated biphenyl (PBB) class, historically found in flame retardant mixtures like FireMaster BP-6. Unlike its heavier counterparts (e.g., PBB 153), PBB 30 exhibits higher volatility and mobility in soil matrices, presenting unique analytical challenges.

This protocol details a robust Isotope Dilution Gas Chromatography-Mass Spectrometry (ID-GC-MS) workflow. It is designed to overcome the two primary failure points in sediment analysis: sulfur interference (common in anaerobic sediments) and matrix-induced signal suppression . By utilizing electron impact (EI) ionization in Selected Ion Monitoring (SIM) mode, this method ensures sub-ppb sensitivity and defensible data for regulatory compliance.

Chemical Profile & Target Analytes

| Compound | CAS No.[1][2][3][4] | Formula | Monoisotopic Mass | Quantitation Ion ( | Confirmation Ions ( |

| This compound (PBB 30) | 59080-33-0 | C₁₂H₇Br₃ | 387.81 | 391.8 | 389.8, 393.8 |

| Internal Standard (Surrogate) | See Section 3 | ¹³C₁₂-Labeled | Var. | Var. | Var. |

Technical Insight: The molecular ion cluster (

) for PBB 30 spans388, 390, 392, and 394 due to the and isotopes. We target 391.8 (nominal 392) as the quantitation ion because it represents the center of the isotopic envelope, offering the best balance of abundance and interference avoidance.

Methodological Strategy

The "Why" Behind Isotope Dilution

Standard external calibration fails in sediment analysis because it cannot account for extraction inefficiencies or injection port discrimination.

-

Our Approach: We spike samples prior to extraction with a

-labeled analog (e.g., -

Mechanism: The mass spectrometer distinguishes the native PBB 30 from the labeled surrogate. Since both behave identically during extraction and cleanup, the ratio of their signals provides a self-correcting concentration, mathematically eliminating recovery losses.

Sulfur & Lipid Management

Sediments often contain elemental sulfur (

-

Sulfur:

elutes broadly and saturates the MS detector. We employ Activated Copper cleanup. -

Lipids: Co-extracted humic acids cause column fouling. We employ Acidified Silica cleanup.

Detailed Sample Preparation Protocol

Step 1: Pre-Treatment

-

Homogenize: Mix the wet sediment thoroughly.

-

Dry: Lyophilize (freeze-dry) for 24 hours or air-dry at room temperature. Avoid oven drying >35°C to prevent volatilization of PBB 30.

-

Sieve: Pass through a 2 mm sieve (10 mesh) to remove gravel.

Step 2: Extraction (Soxhlet)

-

Apparatus: Soxhlet extractor with glass thimbles (pre-cleaned).

-

Solvent: Toluene or Dichloromethane (DCM)/Hexane (1:1). Toluene is preferred for aged soils to swell the organic carbon matrix.

-

Procedure:

-

Weigh 10 g of dried sample into a thimble.

-

CRITICAL: Spike the sample directly with 100

L of Internal Standard Solution (100 ng/mL). Allow to equilibrate for 30 mins. -

Reflux for 16–24 hours (approx. 4–6 cycles/hour).

-

Concentrate the extract to ~5 mL using a Rotary Evaporator (water bath <40°C).

-

Step 3: Multi-Stage Cleanup

A. Sulfur Removal (Activated Copper Method)

-

Activate copper powder by washing with dilute HCl, then rinsing with water, methanol, and hexane.

-

Add ~2 g of bright, shiny copper powder to the extract.

-

Shake for 5 minutes. If copper turns black (copper sulfide), add fresh copper until it remains shiny.

-

Filter the extract to remove copper particles.

B. Lipid/Matrix Removal (Acid Silica Column)

-

Pack a glass column with:

-

Top: 1 g Anhydrous Sodium Sulfate (Drying).

-

Middle: 4 g Acidified Silica Gel (44% w/w H₂SO₄ on Silica).

-

Bottom: Glass wool.

-

-

Condition with 20 mL Hexane.

-

Load the extract onto the column.

-

Elute PBB 30 with 50 mL Hexane. PBBs are non-polar and elute in the first fraction.

-

Concentrate to final volume of 1.0 mL under a gentle nitrogen stream.

Instrumental Analysis (GC-EI-MS)

Instrument: Agilent 7890/5977 or equivalent.

Column: DB-5ms UI or Rtx-1614 (30 m

| Parameter | Setting |

| Inlet | Splitless, 280°C, Purge flow 50 mL/min at 1.0 min |

| Carrier Gas | Helium @ 1.2 mL/min (Constant Flow) |

| Oven Program | 100°C (1 min) |

| Transfer Line | 300°C |

| Source Temp | 230°C (EI Source) |

| Quad Temp | 150°C |

MS Acquisition: SIM Mode

Configure the SIM groups to capture the molecular ion clusters.

| Group | Target | Retention Time (Approx) | Ions Monitored ( | Dwell (ms) |

| 1 | PBB 30 | 12.5 - 14.0 min | 390, 392, 394 | 50 |

| 1 | Matches Surrogate | Dependent on Surrogate | 50 |

Workflow Visualization

Caption: Step-by-step workflow for the extraction and purification of PBB 30 from complex soil matrices.

Quality Assurance & Troubleshooting

Acceptance Criteria

-

Surrogate Recovery: 50% – 120%. (Recoveries <50% indicate extraction failure or matrix suppression; re-extract).

-

Ion Ratio: The ratio of

390 to 392 must be within -

Method Blank: Must be < 1/3 the LOQ.

Troubleshooting Guide

-

Issue: Low Recovery of Surrogate.

-

Root Cause: Emulsions during extraction or activity of the silica gel is too high (degrading the analyte).

-

Fix: Deactivate silica with 3% water; ensure copper is fully removed before silica step.

-

-

Issue: High Background/Baseline.

-

Root Cause: Incomplete sulfur removal.

-

Fix: Repeat copper treatment until copper stays shiny.

-

References

-

U.S. EPA. (2010).[5] Method 1614A: Brominated Diphenyl Ethers in Water, Soil, Sediment, and Tissue by HRGC/HRMS.[5][6] U.S. Environmental Protection Agency, Office of Water.[5][6]

-

AccuStandard. (n.d.). Reference Standard for this compound (CAS 59080-33-0).[7][8]

-

Cambridge Isotope Laboratories. (n.d.). Isotope Labeled Standards for Environmental Analysis.

-

National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 92358: this compound.

Sources

Solid-phase extraction methods for 2,4,6-Tribromobiphenyl from water samples

Application Note: High-Recovery Solid-Phase Extraction (SPE) of 2,4,6-Tribromobiphenyl (PBB 30) from Aqueous Matrices

Executive Summary & Strategic Context

Target Analyte: this compound (CAS: 59080-33-0) Common Designation: PBB 30 Application Domain: Environmental Monitoring, Wastewater Analysis, Toxicology Analytical Challenge: Extreme hydrophobicity (LogP ~5.9) and low aqueous solubility (<20 µg/L) create significant risks of adsorption losses to container walls and incomplete elution during extraction.[1]

This guide details a robust SPE workflow designed to overcome the "hydrophobic trap" where analytes adhere to plastic surfaces or precipitate before extraction.[1] Unlike generic environmental protocols, this method utilizes a Polymeric Divinylbenzene (DVB) sorbent to maximize retention of the aromatic backbone while permitting aggressive organic washes to remove matrix interferences.

Physicochemical Profile & Method Design Logic

To design a self-validating protocol, we must first understand the analyte's behavior in solution.[1]

| Property | Value | Implication for SPE Strategy |

| LogP (Octanol/Water) | ~5.9 | High Retention: The analyte prefers organic surfaces.[1] Glassware must be silanized or solvent-rinsed.[1] Plastic reservoirs should be avoided if possible.[1] |

| Water Solubility | ~13.6 µg/L | Sample Loading: Large volumes (1L) require addition of a modifier (e.g., 5-10% Methanol) to keep the analyte in solution during loading. |

| pKa | N/A (Neutral) | pH Independence: pH adjustment is not strictly necessary for retention, but neutral pH (6-8) protects the sorbent and prevents precipitation of humic acids.[1] |

| Volatility | Moderate | Evaporation: Nitrogen blow-down must be controlled (max 35°C) to prevent analyte loss during concentration.[1] |

The Sorbent Choice: Why Polymeric DVB? While C18 silica is common, Polymeric DVB (e.g., HLB or DVB-LP) is superior for PBB 30 because:

-

Pi-Pi Interactions: The aromatic rings of the DVB resin form strong pi-pi interactions with the biphenyl rings of the analyte, offering better retention than the Van der Waals forces of C18.

-

Drying Tolerance: Polymeric phases do not de-wet or collapse if they dry out during the vacuum steps, a critical robustness factor when using non-polar elution solvents.[1]

Detailed Experimental Protocol

Reagents & Materials

-

SPE Cartridge: Polymeric DVB (Hydrophilic-Lipophilic Balanced), 200 mg / 6 mL (e.g., Oasis HLB, Bond Elut PPL).

-

Elution Solvent: Dichloromethane (DCM) : Acetone (1:1 v/v).[1] Rationale: DCM dissolves the analyte well; Acetone ensures wetting of the resin.

-

Wash Solvent: 10% Methanol in Reagent Water.[1]

-

Internal Standard: 13C-labeled PBB or 4,4'-Dibromobiphenyl (PBB 15).[1]

Step-by-Step Workflow

Step 1: Sample Pre-Treatment (Critical) [1]

-

Collect 500 mL – 1000 mL of water sample in an amber glass bottle (prevents photodegradation).[1]

-

Wall-Effect Mitigation: Add 5% Methanol (v/v) directly to the sample bottle.[1] Shake vigorously for 2 minutes.

-

Expert Insight: This step desorbs hydrophobic PBBs stuck to the glass walls back into the aqueous phase for extraction.[1]

-

-

Spike Internal Standard (IS) at this stage to track recovery through the entire process.[1]

Step 2: Conditioning & Equilibration [1]

-

Condition: Add 5 mL DCM (to clean resin), followed by 5 mL Methanol (to solvate resin).[1]

-

Equilibrate: Add 10 mL Reagent Water .

-

Note: Do not let the cartridge go dry, although polymeric phases are forgiving.[1]

Step 3: Loading

-

Load the sample at a flow rate of 5–10 mL/min .[1]

-

Fast flow warning: Exceeding 10 mL/min can cause "breakthrough" where the analyte kinetics are too slow to bind to the sorbent.[1]

Step 4: Interference Wash

-

Wash with 5 mL of 10% Methanol in Water .[1]

-

Purpose: Removes salts, sugars, and highly polar organics.[1] The high LogP of PBB 30 ensures it remains bound even with 10% organic modifier.[1]

Step 5: Cartridge Drying (The "Make or Break" Step)

-

Apply full vacuum for 15–20 minutes .[1]

-

Why? Residual water is immiscible with the DCM elution solvent.[1] Water in the eluate will form a separate phase, trapping the analyte and preventing it from reaching the collection vial.

Step 6: Elution

-

Soak Step: Add 2 mL of DCM:Acetone (1:1) . Allow to soak into the bed for 1 minute without vacuum.

-

Elute: Apply slow vacuum to collect.[1]

-

Repeat with a second 3 mL aliquot.

-

Total Elution Volume: ~5 mL.

Step 7: Concentration & Exchange

-

Dry the eluate over anhydrous Sodium Sulfate (Na2SO4) to remove trace moisture.[1]

-

Evaporate under a gentle stream of Nitrogen at 35°C to ~0.5 mL.

-

Solvent Exchange: Add 2 mL Hexane (for GC-MS) and evaporate again to final volume (e.g., 200 µL).

Visualization: SPE Decision Logic

Caption: Workflow logic for PBB 30 extraction highlighting the critical drying step to prevent biphasic elution issues.

Quality Control & Validation Metrics

To ensure "Trustworthiness," every batch must include these validation steps:

| Parameter | Acceptance Criteria | Troubleshooting |

| Absolute Recovery | 70% – 120% | Low recovery? Check the sample bottle. PBBs often stick to the glass.[1] Rinse the empty sample bottle with the elution solvent and add to the extract.[1] |

| Precision (RSD) | < 15% | High RSD? Inconsistent drying of the cartridge or variable evaporation rates. |

| Blank Contamination | < MDL (Method Detection Limit) | PBBs are ubiquitous in lab dust.[1] Use pre-cleaned glassware and avoid plastic pipette tips if possible.[1] |

| Breakthrough | < 5% in flow-through | If analyte is found in the waste water, the flow rate was too high or the capacity of the cartridge (200mg) was exceeded. |

References

-

United States Environmental Protection Agency (EPA). (2007).[1] Method 3535A: Solid-Phase Extraction (SPE).[1][2][3] SW-846 Update IV.[1] [Link][1]

-

Agency for Toxic Substances and Disease Registry (ATSDR). (2004).[1] Toxicological Profile for Polybrominated Biphenyls (PBBs).[1] U.S. Department of Health and Human Services.[1] [Link]

-

Vetter, W., & Rosenfelder, N. (2017).[1] Gas chromatography retention data of environmentally relevant polybrominated compounds. Analytical and Bioanalytical Chemistry, 409(20), 4801–4811.[1] [Link]

-

PubChem. (2025).[1][4] this compound Compound Summary. National Center for Biotechnology Information.[1] [Link][1]

Sources

High-Sensitivity Profiling of Brominated Pollutants via GCxGC-μECD

Application Note & Standard Operating Protocol

Part 1: Executive Summary & Scientific Rationale

The Analytical Challenge

Brominated flame retardants (BFRs) are ubiquitous persistent organic pollutants (POPs).[1] While Gas Chromatography-Mass Spectrometry (GC-MS) is the gold standard for identification, it faces significant limitations when analyzing ultra-trace levels of BFRs in complex matrices (e.g., sediment, adipose tissue).[1]

-

Isobaric Interference: In 1D GC, congeners with identical molecular weights often co-elute, making accurate quantification impossible without high-resolution MS (HRMS), which is cost-prohibitive for routine screening.[1]

-

Thermal Lability: High molecular weight congeners, specifically BDE-209 (Deca-BDE), are prone to degradation in standard mass spec ion sources.[1]

-

Sensitivity Limits: Standard quadrupole MS often hits limits of detection (LOD) in the picogram (pg) range.[1] Environmental toxicology often demands femtogram (fg) sensitivity.[1]

The GCxGC-μECD Solution

This protocol utilizes Comprehensive Two-Dimensional Gas Chromatography (GCxGC) coupled with a Micro-Electron Capture Detector (μECD) .[1][2]

-

GCxGC: Provides a peak capacity increase of order

, resolving co-eluting congeners by separating them first by volatility (Boiling Point) and second by polarity (Shape/Pi-interaction).[1] -

μECD: Offers superior sensitivity for halogenated compounds compared to standard MS.[1][2] The "micro" design (reduced cell volume ~150 µL) minimizes band broadening, essential for the narrow peak widths (100–200 ms) generated by GCxGC modulation.[1]

Part 2: Instrumental Theory & Configuration[1]

The Physics of Separation (Orthogonality)

To achieve maximum resolution, the two columns must possess orthogonal separation mechanisms.

-

1st Dimension (1D): Non-polar (100% Dimethylpolysiloxane or 5% Phenyl).[1] Separates BFRs primarily by Volatility .[1]

-

2nd Dimension (2D): Mid-polar (50% Phenyl).[1] Separates BFRs based on Polarizability and specific interactions with the bromine atoms.

Hardware Workflow Diagram

The following diagram illustrates the critical flow path and the necessity of the thermal modulator.

Figure 1: Schematic of the GCxGC-μECD flow path. Note the modulator serves as a continuous injector for the second dimension.[3]

Part 3: Detailed Experimental Protocol

Sample Preparation (Solid Phase Extraction)

Objective: Isolate BFRs from lipid-rich matrices while preventing degradation of labile congeners.[1]

-

Extraction: Homogenize sample (e.g., 5g sediment) with anhydrous

.[1] Soxhlet extract with hexane:acetone (1:[1]1) for 16 hours. -

Sulfur Removal: Treat extract with activated copper powder (essential for sediment samples to protect the ECD).[1]

-

Cleanup (SPE):

-

Cartridge: 8g Acidified Silica (44%

w/w).[1] -

Condition: 20 mL Hexane.

-

Load: Extract (concentrated to 1 mL).

-

Elute: 15 mL Hexane:DCM (1:1).

-

-

Concentration: Evaporate to dryness under gentle

stream and reconstitute in 100 µL Isooctane containing Internal Standard (e.g., PCB-209 or

GCxGC Instrument Parameters

System: Agilent 7890B GC or equivalent with LECO or equivalent Thermal Modulator.[1]

| Parameter | Setting | Rationale (Causality) |

| Inlet | Splitless, 280°C | High temp required for volatilization of BDE-209, but <300°C to minimize thermal degradation [1].[1] |

| Carrier Gas | Helium, 1.2 mL/min (Constant Flow) | Maintains optimal linear velocity through both columns during temperature ramping.[1] |

| Column 1 (1D) | DB-5ms UI (15m x 0.25mm x 0.25µm) | Short length (15m) reduces residence time, crucial for eluting heavy BDEs [2].[1] "UI" (Ultra Inert) prevents active site adsorption.[1] |

| Column 2 (2D) | DB-17ms (1.5m x 0.18mm x 0.18µm) | Thinner film and narrower ID provide fast separation speed required for the 2nd dimension.[1] |

| Oven Program | 100°C (1 min) | Slow ramp ensures maximum resolution in 1D. |

| Modulation | Period ( | |

| Hot Pulse | Oven Temp + 30°C | Ensures rapid remobilization of trapped analytes into the 2nd column. |

μECD Detector Configuration

Critical Step: The standard ECD data rate (5-10 Hz) is insufficient for GCxGC.[1]

-

Temperature: 320°C (Prevents condensation of high-boilers).[1]

-

Makeup Gas:

at 150 mL/min.-

Note: High makeup flow reduces the cell residence time, preventing peak tailing of the ultra-narrow (100ms) modulated peaks.

-

-

Data Acquisition Rate: 50 Hz (minimum) .

Part 4: Data Analysis & Validation

The Logic of 2D Separation

In the resulting contour plot, chemically distinct groups separate into "roof-tile" patterns.

Figure 2: Separation logic. PBDEs, being more polarizable than PCBs, are retained longer in the 2nd dimension (DB-17ms), separating them from PCB interferences.[1]

Quantification Metrics

To validate the method, the following criteria must be met:

-

Linearity:

over 50 fg – 500 pg range.[1] -

Resolution (

): Critical pair BDE-49 and BDE-71 must have -

Sensitivity:

Part 5: Troubleshooting & Expert Insights

The "Wrap-Around" Effect

-

Symptom: Peaks appearing at the very beginning of the 2nd dimension retention time, often broad and distorted.

-

Cause: Analytes from the previous modulation cycle eluting during the current cycle because they were retained too long in the 2nd column.

-

Fix: Increase the secondary oven temperature offset (e.g., set 2D oven to +10°C relative to 1D oven) to elute polar compounds faster.

Thermal Degradation of BDE-209

-

Symptom: Presence of lower brominated congeners (nona-BDEs) not present in the standard, and low response for BDE-209.[1]

-

Fix:

References

-

Covaci, A., et al. (2003).[1] "Determination of brominated flame retardants, with emphasis on polybrominated diphenyl ethers (PBDEs) in environmental and human samples: a review." Environment International.[1] Link

-

Agilent Technologies. (2011).[1][4] "PBDE Analysis Using an Agilent J&W DB-5ms Ultra Inert GC Column." Application Note. Link

-

Harynuk, J., & Gorecki, T. (2003).[1] "New trends in comprehensive two-dimensional gas chromatography." Journal of Chromatography A. Link

-

Stefanuto, P.H., et al. (2018).[1] "How GCxGC Increases Routine Laboratory Performance." AZoM / Separation Science. Link

-

Thermo Fisher Scientific. (2018).[1] "Quantification of PBDE congeners in wastewater by GC-ECD." Analytical Methods. Link

Sources

Application Note: Development of Immunoanalytical Methods for Brominated Phenols in Wood

Abstract

The rapid screening of wood products for restricted fungicides and flame retardants is a critical compliance requirement in international trade. Traditional chromatographic methods (GC-MS/LC-MS) are precise but capital-intensive and slow. This guide details the development of a high-throughput Indirect Competitive ELISA (icELISA) for 2,4,6-tribromophenol (TBP). We focus on overcoming the two primary bottlenecks in small-molecule immunoassay development: hapten design (to elicit a specific immune response against a non-immunogenic molecule) and matrix interference (handling complex wood extractives).

Phase 1: Hapten Design & Immunogen Synthesis

The Scientific Challenge: TBP (MW ~330 Da) is a hapten; it is too small to elicit an immune response alone. It must be conjugated to a carrier protein (e.g., BSA or KLH). However, direct conjugation often masks the specific chemical features (epitopes) required for recognition.

Strategic Solution: We utilize a spacer arm strategy . By attaching a 3-4 carbon linker to the phenolic hydroxyl group, we project the brominated aromatic ring away from the carrier protein, ensuring the antibody recognizes the specific bromination pattern rather than the linkage site.

Synthetic Route (Hapten Derivatization)

The most robust method involves O-alkylation of the phenolic hydroxyl group.

-

Linker Reagent: Ethyl 4-bromobutyrate.

-

Reaction: Reflux in acetone with

(Williamson ether synthesis). -

Hydrolysis: Alkaline hydrolysis (NaOH) removes the ethyl ester protection, yielding the free carboxyl group required for protein conjugation.

-

Product: 4-(2,4,6-tribromophenoxy)butanoic acid (Hapten TBP-COOH).

Conjugation Chemistry (Active Ester Method)

To couple the Hapten TBP-COOH to the carrier protein (BSA for immunogen, OVA for coating antigen), we use the NHS/EDC activation method.

-

Activation: React Hapten TBP-COOH with EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide) and NHS (N-Hydroxysuccinimide) in DMF to form the stable NHS-ester.

-

Coupling: Add the activated hapten dropwise to the carrier protein in Carbonate Buffer (pH 9.6). The NHS-ester reacts with primary amines (Lysine residues) on the protein.

Visualization: Hapten Synthesis & Conjugation Workflow

[3]

Phase 2: Sample Preparation (Wood Matrix)

The Scientific Challenge: Wood contains lignins, resins, and tannins. These "dirty" matrices can denature antibodies or cause non-specific binding (false positives).

Field-Proven Insight: Avoid harsh organic solvents like chloroform. Use an alkaline extraction which ionizes the phenol (increasing solubility) followed by a buffer dilution. Methanol is effective but must be kept below 10% (v/v) in the final assay well to prevent antibody precipitation.

Extraction Protocol

-

Grinding: Mill wood samples to pass a 1 mm sieve (increase surface area).

-

Extraction: Weigh 1.0 g of wood dust into a glass vial. Add 10 mL of 0.1 M NaOH .

-

Agitation: Shake vigorously for 15 minutes or ultrasonicate for 10 minutes.

-

Clarification: Centrifuge at 4,000 rpm for 5 minutes. Collect the supernatant.

-

Neutralization/Dilution: Dilute the supernatant at least 1:10 with Phosphate Buffered Saline (PBS, pH 7.4) containing 0.05% Tween-20 (PBST). This adjusts the pH and reduces matrix interference.

Phase 3: Indirect Competitive ELISA Protocol

Principle: The free TBP in the wood sample competes with the immobilized TBP-OVA (coating antigen) for a limited amount of anti-TBP antibody. Signal is inversely proportional to TBP concentration.

Step-by-Step Workflow

-

Coating:

-

Dilute TBP-OVA (Coating Antigen) to 1 µg/mL in Carbonate/Bicarbonate buffer (pH 9.6).

-

Add 100 µL/well to a 96-well polystyrene microplate.

-

Incubate overnight at 4°C.

-

-

Blocking:

-

Wash plate 3x with PBST.

-

Add 200 µL/well of Blocking Buffer (1% BSA in PBS).

-

Incubate 1 hour at 37°C to block unused binding sites.

-

-

Competition Step (Critical):

-

Detection:

-

Wash plate 3x.

-

Add 100 µL/well of HRP-conjugated Secondary Antibody (e.g., Goat anti-Rabbit IgG-HRP).

-

Incubate 45 mins at 37°C.

-

-

Development:

-

Wash plate 5x (thorough washing is crucial here).

-

Add 100 µL TMB Substrate . Incubate 15 mins in the dark (blue color develops).

-

Stop reaction with 50 µL 2M H2SO4 (color turns yellow).

-

-

Read: Measure Absorbance (OD) at 450 nm.

Visualization: Assay Logic & Workflow

Phase 4: Validation & Performance Metrics

To ensure the assay is trustworthy (E-E-A-T), you must validate the following parameters.

Cross-Reactivity (Specificity)

The antibody may recognize structurally similar phenols. Cross-reactivity (CR) is calculated as:

Typical Cross-Reactivity Profile:

| Compound | Structure Note | Cross-Reactivity (%) | Interpretation |

| 2,4,6-Tribromophenol (TBP) | Target | 100% | Reference Standard |

| 2,4-Dibromophenol | Missing 1 Bromine | 15 - 30% | Moderate Interference |

| 4-Bromophenol | Monobromo | < 1% | Negligible |

| Pentachlorophenol (PCP) | Chloro-analogue | < 0.1% | Highly Specific |

| Bisphenol A | Non-halogenated | < 0.01% | No Interference |

Sensitivity & Recovery

-

IC50 (50% Inhibition Concentration): The concentration where signal is reduced by half. Target range: 10–50 ng/mL.

-

LOD (Limit of Detection): Typically calculated as mean of blank + 3SD. Target: < 50 ng/g in wood.

-

Recovery: Spiked wood samples should yield 80–120% recovery. If recovery is low (<60%), the matrix is suppressing binding; increase the dilution factor (e.g., from 1:10 to 1:20).

References

-

Nichkova, M., et al. (2008). "Immunochemical analysis of 2,4,6-tribromophenol for assessment of wood contamination." Journal of Agricultural and Food Chemistry.

-

Shelver, W. L., et al. (2005). "Hapten syntheses and antibody generation for the development of a polybrominated flame retardant ELISA." Journal of Agricultural and Food Chemistry.

-

ASTM D1758-06. "Standard Test Method of Evaluating Wood Preservatives by Field Tests with Stakes." ASTM International.[6]

-

Gorris, H. H., et al. (2025). "Synthesis of Haptens for Development of Antibodies to Alkylphenols." ResearchGate.[6]

-

Proteintech Group. "How do I know if the antibody will cross-react? - Specificity and Homology."[3]

Sources

- 1. 2,4,6-Tribromophenol Disposition and Kinetics in Rodents: Effects of Dose, Route, Sex, and Species - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Low concentration of 2,4,6-tribromophenol (TBP) represents a risk to South American silver catfish Ramdia quelen (Quoy and Gaimard, 1824) population - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. cusabio.com [cusabio.com]

- 4. Immunochemical analysis of 2,4,6-tribromophenol for assessment of wood contamination - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Immunoassays for detecting and tracking wood-protecting chemicals [irg-wp.com]

- 6. researchgate.net [researchgate.net]

Troubleshooting & Optimization

Technical Support Center: LC-MS/MS Analysis of 2,4,6-Tribromobiphenyl (PBB 30)

Subject: Overcoming Matrix Effects & Ionization Suppression in PBB 30 Analysis Applicable Instruments: Triple Quadrupole LC-MS/MS (APPI/APCI sources) Target Analyte: 2,4,6-Tribromobiphenyl (PBB 30) Document ID: KB-PBB-030-OPT

Executive Summary

Analyzing this compound (PBB 30) via LC-MS/MS presents a distinct set of challenges compared to traditional GC-MS workflows. As a highly lipophilic, non-polar, and halogenated compound, PBB 30 exhibits poor ionization efficiency in standard Electrospray Ionization (ESI). Furthermore, its tendency to co-elute with endogenous lipids in biological matrices (plasma, tissue) leads to severe signal suppression.

This guide provides a self-validating workflow to overcome these barriers, focusing on Dopant-Assisted Atmospheric Pressure Photoionization (DA-APPI) , rigorous QuEChERS-based cleanup , and Biphenyl column chromatography .

Module 1: Ionization Source Optimization

The Issue: Users often report <1% ionization efficiency or complete signal loss when using ESI.

Root Cause: PBB 30 lacks acidic or basic functional groups required for protonation

Protocol: Switching to Dopant-Assisted APPI

For PBB 30, APPI (Atmospheric Pressure Photoionization) in negative mode is the gold standard, superior to APCI for this specific congener due to reduced thermal degradation and enhanced sensitivity via electron capture mechanisms.

Step-by-Step Configuration:

-

Source Selection: Install the APPI source.

-

Dopant Selection: Use Toluene or Acetone as a dopant. Toluene is preferred for enhancing charge transfer.

-

Flow Rate: Set dopant delivery to 10% of the total LC flow (isocratic addition post-column is recommended if not premixed).

-

Mode: Negative Ion Mode (-) .

-

Target Ion: Look for the molecular ion radical

or the phenoxide-like fragment

-

Visualizing the Mechanism

Figure 1: Dopant-Assisted APPI Mechanism.[7] Toluene acts as the photo-ionizable intermediate, generating thermal electrons that are captured by the electronegative PBB 30.

Module 2: Matrix Removal (Sample Preparation)

The Issue: High background noise and retention time shifts in lipid-rich samples (e.g., adipose tissue, serum). Root Cause: Phospholipids and triglycerides co-extract with PBB 30 due to similar hydrophobicity (logP ~6.0).

Protocol: Modified QuEChERS with Z-Sep Cleanup

Standard C18 cleanup is often insufficient for PBBs because the analyte may bind irreversibly to the sorbent if the organic strength is too low. We recommend Zirconia-based sorbents (Z-Sep) which selectively remove phospholipids via Lewis acid-base interaction without retaining the non-polar PBB 30.

Workflow:

-

Extraction:

-

Mix 100 µL sample with 400 µL Acetonitrile (containing 1% Formic Acid).

-

Vortex 5 min; Centrifuge 10 min @ 10,000 rpm.

-

-

d-SPE Cleanup (The Critical Step):

-

Transfer supernatant to a tube containing:

-

150 mg MgSO4 (Water removal)

-

50 mg Z-Sep+ (Phospholipid removal - superior to PSA for fatty matrices)

-

25 mg C18 (Only if removing non-polar interferences, use with caution).

-

-

-

Reconstitution:

-

Evaporate to dryness under N2.

-

Reconstitute in Methanol:Toluene (90:10) . Note: The toluene aids solubility and acts as the APPI dopant.

-

Data: Recovery Comparison

| Cleanup Sorbent | Phospholipid Removal % | PBB 30 Recovery % | Verdict |

| PSA (Standard) | 65% | 85% | Insufficient Cleanup |

| C18 Only | 40% | 70% | Analyte Loss |

| Z-Sep+ (Recommended) | >95% | 92% | Optimal |

Module 3: Chromatographic Separation

The Issue: PBB 30 co-elutes with other halogenated contaminants or matrix peaks. Root Cause: Standard C18 columns rely solely on hydrophobic interaction, which is non-selective for structural isomers of PBBs.

Protocol: Biphenyl Column Chemistry

Switch from C18 to a Biphenyl stationary phase .

-

Why? Biphenyl phases offer

interactions.[8] The electron-deficient aromatic rings of PBB 30 interact strongly with the biphenyl ligands, providing orthogonal selectivity compared to lipids (which only interact hydrophobically).

LC Conditions:

-

Column: Kinetex Biphenyl (or equivalent), 2.6 µm, 100 x 2.1 mm.

-

Mobile Phase A: Water (5 mM Ammonium Acetate - helps ionization stability).

-

Gradient: 60% B to 100% B over 8 minutes. Hold 2 min.

Troubleshooting Guide (FAQs)

Q1: My internal standard (IS) recovery is inconsistent. What should I use?

A: Do not use generic analogs like chlorinated biphenyls. You must use

-

Reasoning: Matrix effects in APPI can be non-linear. Only an isotopically labeled analog of the exact analyte will experience the exact same suppression and extraction efficiency, providing true compensation.

Q2: I see a signal in my blank samples. Is it carryover?

A: PBBs are "sticky."

-

Diagnosis: Inject a double blank (solvent only) after a high standard.

-

Fix: Use a needle wash of Isopropanol:Toluene (50:50) . The toluene component is critical to dissolve PBB residues on the injector needle and valve.

Q3: Why is my calibration curve non-linear at high concentrations?

A: This is likely Dopant Depletion .

-

Mechanism:[1][2][3][4][5][6] In DA-APPI, if the analyte concentration is too high, it consumes all the photo-generated dopant ions, leading to saturation.

-

Fix: Increase the dopant concentration (e.g., from 5% to 10% Toluene) or dilute the sample.

Interactive Troubleshooting Workflow

Figure 2: Diagnostic logic tree for isolating signal suppression sources.

References

-

Norman Network . Development and optimization strategy of LC-APPI-MS methods for the determination of halogenated compounds in environmental matrices. Retrieved from

-

Thermo Fisher Scientific . Ultra-sensitive LC/MS/MS Quantitation of Lipids in Biological Fluids Using Electron Capture APCI. Retrieved from

-

National Institutes of Health (NIH) . Biological Matrix Effects in Quantitative Tandem Mass Spectrometry-Based Analytical Methods. Retrieved from

-

Agilent Technologies . Dealing with Unwanted Matrix Effects. Retrieved from

-

MDPI . A Novel LC-APCI-MS/MS Approach for the Trace Analysis of Nitroaromatic Compounds. Retrieved from

Sources

- 1. mdpi.com [mdpi.com]

- 2. The ionization mechanisms in direct and dopant-assisted atmospheric pressure photoionization and atmospheric pressure laser ionization - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Biological Matrix Effects in Quantitative Tandem Mass Spectrometry-Based Analytical Methods: Advancing Biomonitoring - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. researchgate.net [researchgate.net]

- 6. mdpi.com [mdpi.com]

- 7. norman-network.net [norman-network.net]

- 8. researchgate.net [researchgate.net]

Technical Support Center: Chromatographic Separation of 2,4,6-Tribromobiphenyl (PBB 30)

Current Status: Operational Ticket Focus: Resolution of Co-eluting Isomers & Method Optimization Assigned Specialist: Senior Application Scientist[1]

Executive Summary

This technical guide addresses the chromatographic isolation of 2,4,6-Tribromobiphenyl (PBB 30) . As a tri-ortho substituted congener, PBB 30 presents unique challenges due to steric hindrance, which significantly alters its retention behavior compared to planar isomers.[1][2]

The primary challenges in PBB 30 analysis are:

-

Co-elution: Overlap with other tri-brominated isomers (e.g., PBB 31) on standard non-polar phases.[1][2]

-

Thermal Artifacts: Formation of PBB 30 as a breakdown product of higher-brominated congeners (like PBB 209 or Deca-BDE) in the injection port.[1][2]

-

Detection Limits: Balancing selectivity (EI) vs. sensitivity (ECNI).

Module 1: Column Chemistry & Method Selection

The "Ortho Effect" and Phase Selection

Separating PBB 30 requires understanding its 3-dimensional structure.[1][2] The three bromine atoms in the ortho positions (2, 4, 6) force the biphenyl rings to twist perpendicular to each other.[1] This prevents the molecule from interacting strongly with planar stationary phases.[1]

-

Standard 5% Phenyl (e.g., DB-5ms): PBB 30 elutes earlier than its isomers (like PBB 31 or 17) because it cannot lie flat against the stationary phase.[1] However, in complex matrices, it often co-elutes with matrix interferences or other halogenated aromatics.[1][2]

-

Optimized Solution (Rtx-1614 or DB-EUPAH): These columns are specifically tuned for Polybrominated Diphenyl Ethers (PBDEs) and PBBs.[1][2] They use a proprietary phase (often ~5-10% phenyl equivalent) that enhances the separation of ortho-substituted congeners based on shape selectivity.[1][2]

Method Development Decision Matrix

Figure 1: Decision tree for selecting the appropriate column and optimization pathway for PBB 30 analysis.

Module 2: Troubleshooting Co-elution

Issue: Peak Tailing or Merging

Users often report PBB 30 merging with PBB 31 (2,4',6-Tribromobiphenyl).[1][2]

The Fix: Temperature Programming Standard fast ramps (20°C/min) often mask the separation.[1] You must flatten the ramp at the elution temperature of the tri-BBS.[1]

Recommended GC Parameters (Agilent 7890/8890 or similar):

| Parameter | Setting | Rationale |

|---|---|---|

| Column | 15m x 0.25mm x 0.10µm (Rtx-1614) | Thin film reduces retention of high boilers; short length prevents broadening.[2] |

| Carrier Gas | Helium @ 1.5 mL/min (Constant Flow) | Higher flow sweeps labile compounds out of the hot source faster.[1] |

| Inlet | PTV or Cool-on-Column (COC) | CRITICAL: Avoid split/splitless at >280°C to prevent debromination.[1][2] |

| Oven Ramp | 100°C (1 min) → 20°C/min to 200°C → 2.5°C/min to 240°C | The slow ramp (2.5°C/min) creates the window for isomer separation.[1] |

Issue: "Ghost" PBB 30 Peaks (False Positives)